molecular formula C6H12ClN B7517756 2-Methyl-3-pentyn-2-amine hydrochloride

2-Methyl-3-pentyn-2-amine hydrochloride

Cat. No. B7517756
M. Wt: 133.62 g/mol
InChI Key: YTAGYALRXGSLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-pentyn-2-amine hydrochloride, also known as propargylamine, is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a primary amine with a triple bond, which makes it a versatile building block for the synthesis of various organic compounds.

Mechanism of Action

Propargylamine has been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as dopamine, serotonin, and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects
Propargylamine has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of neurotransmitters in the brain, which can have antidepressant and anxiolytic effects. Propargylamine has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Propargylamine has several advantages for use in lab experiments. It is a versatile building block for the synthesis of various organic compounds, and its inhibition of MAO activity can be useful in the study of neurotransmitter function. However, 2-Methyl-3-pentyn-2-amine hydrochloridene has some limitations, including its potential toxicity and its effects on other enzymes in addition to MAO. Careful consideration should be given to the appropriate dosage and duration of exposure in lab experiments.

Future Directions

There are several future directions for research on 2-Methyl-3-pentyn-2-amine hydrochloridene. One area of interest is the development of new pharmaceuticals based on the properties of 2-Methyl-3-pentyn-2-amine hydrochloridene. Another area of interest is the study of the neuroprotective effects of 2-Methyl-3-pentyn-2-amine hydrochloridene in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3-pentyn-2-amine hydrochloridene and its effects on various enzymes in the body.
Conclusion
In conclusion, 2-Methyl-3-pentyn-2-amine hydrochloride, or 2-Methyl-3-pentyn-2-amine hydrochloridene, is a versatile building block for the synthesis of various organic compounds and has been widely used in scientific research. Its inhibition of MAO activity has various biochemical and physiological effects on the body, and it has potential applications in the treatment of neurodegenerative diseases. Further research is needed to fully understand the properties and potential applications of 2-Methyl-3-pentyn-2-amine hydrochloridene.

Synthesis Methods

2-Methyl-3-pentyn-2-amine hydrochloride can be synthesized by reacting propargyl alcohol with methylamine in the presence of hydrochloric acid. The reaction yields a white solid, which is then purified by recrystallization. This synthesis method has been widely used in the production of 2-Methyl-3-pentyn-2-amine hydrochloridene for scientific research purposes.

Scientific Research Applications

Propargylamine has been used in various scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and materials science. It is a versatile building block for the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. Propargylamine has also been used as a ligand in coordination chemistry, and as a reagent in organic synthesis.

properties

IUPAC Name

2-methylpent-3-yn-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-4-5-6(2,3)7;/h7H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAGYALRXGSLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-pentyn-2-amine hydrochloride

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